molecular formula C10H18O2 B14492833 6-Oxodecanal CAS No. 63049-53-6

6-Oxodecanal

Cat. No.: B14492833
CAS No.: 63049-53-6
M. Wt: 170.25 g/mol
InChI Key: GQSOBCUTUOJFJH-UHFFFAOYSA-N
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Description

6-Oxodecanal, also known as decanal, 6-oxo-, is an organic compound with the molecular formula C10H18O2. It is a type of aldehyde that contains a ketone functional group at the sixth carbon position. This compound is known for its fragrant odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Oxodecanal can be synthesized through the reduction of 6-oxodecanoic acid. One common method involves the use of N,N-dimethylchloromethylenammonium chloride as an intermediate. The process includes the following steps :

    Preparation of N,N-Dimethylchloromethylenammonium Chloride: This intermediate is prepared by reacting N,N-dimethylformamide with oxalyl chloride in dichloromethane at 0°C.

    Reduction of 6-Oxodecanoic Acid: The 6-oxodecanoic acid is then reduced using lithium tri(tert-butoxy)aluminum hydride in tetrahydrofuran at -90°C. The reaction mixture is then treated with hydrochloric acid, and the product is extracted and purified.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

6-Oxodecanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-oxodecanoic acid.

    Reduction: It can be reduced to form 6-decanol.

    Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products Formed

    Oxidation: 6-oxodecanoic acid.

    Reduction: 6-decanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Oxodecanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 6-oxodecanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This reactivity is utilized in various chemical syntheses and biological interactions. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, influencing cellular pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    3-Oxodecanal: Another aldehyde with a ketone group at the third carbon position.

    4-Oxodecanal: Contains a ketone group at the fourth carbon position.

Uniqueness

6-Oxodecanal is unique due to the position of its ketone group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in its chemical behavior and applications compared to other oxodecanals.

Properties

CAS No.

63049-53-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

6-oxodecanal

InChI

InChI=1S/C10H18O2/c1-2-3-7-10(12)8-5-4-6-9-11/h9H,2-8H2,1H3

InChI Key

GQSOBCUTUOJFJH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCCCC=O

Origin of Product

United States

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